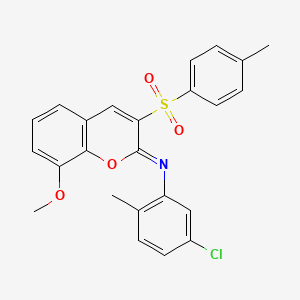

(2Z)-N-(5-chloro-2-methylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Description

(2Z)-N-(5-chloro-2-methylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a synthetic organic compound that belongs to the class of chromen-2-imine derivatives

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4S/c1-15-7-11-19(12-8-15)31(27,28)22-13-17-5-4-6-21(29-3)23(17)30-24(22)26-20-14-18(25)10-9-16(20)2/h4-14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDLRXWRAVNZEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C=CC(=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(5-chloro-2-methylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methylphenylamine, 8-methoxychromone, and 4-methylbenzenesulfonyl chloride. The reaction conditions may involve:

Step 1: Nitration of 5-chloro-2-methylphenylamine to introduce the nitro group.

Step 2: Reduction of the nitro group to form the corresponding amine.

Step 3: Condensation reaction with 8-methoxychromone to form the chromen-2-imine core.

Step 4: Sulfonylation with 4-methylbenzenesulfonyl chloride to introduce the sulfonyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Condensation Reactions

-

Imine Formation : The C=N bond is typically formed via condensation between a primary amine (e.g., 5-chloro-2-methylphenylamine) and a carbonyl compound (e.g., chromenone derivatives). This step is critical for constructing the imine core .

-

Sulfonamide Incorporation : The 4-methylbenzenesulfonyl group is introduced via sulfonation or nucleophilic substitution, often using reagents like tosyl chloride or mesyl chloride under alkaline conditions.

Functional Group Transformations

-

Methoxy Group Installation : The methoxy substituent at the 8th position is likely introduced via O-alkylation of a hydroxyl group using methylating agents (e.g., methyl iodide) under basic conditions.

-

Catalytic Methods : Palladium-catalyzed reactions (e.g., Pd-catalyzed coupling of amines and alcohols) or oxidation catalysts (e.g., ortho-naphthoquinone) may enhance efficiency in forming the imine .

Table 1: Key Synthesis Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Imine Formation | Amine + Carbonyl compound | C=N bond formation |

| 2 | Sulfonation | Tosyl chloride, NaOH | Sulfonamide group addition |

| 3 | Methoxylation | CH₃I, K₂CO₃ | Methoxy group introduction |

Key Chemical Reactions

The compound’s reactivity arises from its functional groups:

Imine Hydrolysis

-

Conditions : Acidic or basic conditions (e.g., HCl or NaOH aqueous solutions).

-

Outcome : Hydrolyzes to yield a primary amine (e.g., 5-chloro-2-methylphenylamine) and a carbonyl compound (e.g., chromenone) .

-

Mechanism : Nucleophilic attack on the C=N bond by water, followed by cleavage .

Sulfonamide Group Reactions

-

Nucleophilic Substitution : The sulfonamide group may undergo displacement by strong nucleophiles (e.g., NH₂⁻), leading to amine derivatives.

-

Acid-Base Reactions : Sulfonamides are generally stable but can act as leaving groups under harsh conditions.

Methoxy Group Reactions

-

Demethylation : Under strongly acidic (e.g., HI) or oxidizing conditions, the methoxy group can be cleaved to form a phenolic hydroxyl group.

Imine/Enamine Tautomerism

-

Thermodynamic Control : The imine form is favored over enamine tautomers due to greater stability, as observed in similar chromen derivatives .

-

Kinetic vs. Thermodynamic Products : While oxazolidines may form kinetically, imines dominate under equilibrium conditions .

Table 2: Stability of Imine vs. Enamine Forms

| Factor | Imine | Enamine |

|---|---|---|

| Stability | Higher (thermodynamic control) | Lower (kinetic control) |

| Reaction Conditions | Equilibrium | Kinetic (rapid formation) |

Analytical Techniques

-

HPLC : Used to assess purity and stability under varying conditions (e.g., pH, temperature).

-

NMR/IR : Confirm structural integrity and functional group presence.

Scientific Research Applications

Structural Representation

The compound features a chromenylidene core with specific substitutions that confer unique reactivity and biological activity.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its structure allows researchers to explore new reaction mechanisms and pathways. For example, it can be used in the synthesis of other chromene derivatives or as a precursor for various functionalized compounds.

Biology

Research into the biological activities of (2Z)-N-(5-chloro-2-methylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine has revealed potential interactions with biological macromolecules. Studies indicate that it may exhibit effects on cellular processes, making it a candidate for further exploration in pharmacology.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.

- Anti-inflammatory Effects : Research indicates that it could modulate inflammatory responses.

- Antimicrobial Properties : It has shown promise against various microbial strains, warranting further investigation into its use as an antimicrobial agent.

Industrial Applications

In the industrial sector, this compound is utilized in developing new materials with enhanced properties. Its unique chemical structure allows for the creation of polymers and coatings with specific functionalities tailored for various applications.

Case Studies

- Antimicrobial Activity Study : A study published in 2022 demonstrated that related chromene derivatives exhibited significant antimicrobial activity against various pathogens. The results indicated that modifications to the chromene structure could enhance efficacy against resistant strains .

- Anticancer Research : Investigations into similar compounds have shown promising results in inhibiting tumor growth in vitro. These studies highlight the potential of chromene derivatives as candidates for novel anticancer therapies .

- Material Science Applications : Research into the use of chromene-based compounds in polymer science has revealed their potential to improve material properties such as thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of (2Z)-N-(5-chloro-2-methylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

- N-(5-chloro-2-methylphenyl)-8-methoxychromen-2-imine

- N-(5-chloro-2-methylphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine

- N-(5-chloro-2-methylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-one

Uniqueness

(2Z)-N-(5-chloro-2-methylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is unique due to the presence of both the sulfonyl and chromen-2-imine moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

The compound (2Z)-N-(5-chloro-2-methylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a derivative of the 2H-chromene scaffold, which has garnered attention due to its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Structural Overview

The compound's structure includes a chromene core, which is known for its versatility in medicinal chemistry. The presence of substituents like the 5-chloro-2-methylphenyl and 4-methylbenzenesulfonyl groups enhances its potential biological effects.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of chromene derivatives. The compound has shown promising results against various cancer cell lines.

Case Study:

- Cell Lines Tested: The compound was evaluated against several human cancer cell lines, including MCF-7 (breast cancer) and A-427 (lung cancer).

- Results: In vitro assays indicated significant cytotoxic effects, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

2. Antimicrobial Activity

The antimicrobial efficacy of chromene derivatives has also been documented. The compound exhibited activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

- Tested Bacteria: Staphylococcus aureus, Escherichia coli.

- Methodology: Disc diffusion method was employed to assess antimicrobial properties.

- Results: The compound demonstrated zone inhibition comparable to standard antibiotics .

3. Other Biological Activities

In addition to anticancer and antimicrobial properties, the compound has shown potential in other areas:

- Antioxidant Activity: Exhibited significant free radical scavenging ability.

- Anti-inflammatory Effects: Demonstrated reduction in inflammatory markers in vitro .

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives often correlates with their structural features. Variations in substituents can significantly influence potency and selectivity.

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.